molecular formula C21H20N4O3S B2783129 6-methoxy-2-{3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1H-indole CAS No. 1797060-54-8

6-methoxy-2-{3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1H-indole

Cat. No.: B2783129
CAS No.: 1797060-54-8
M. Wt: 408.48
InChI Key: YOUVJMAMEYNAHK-UHFFFAOYSA-N
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Description

6-methoxy-2-{3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1H-indole (CAS 1797060-54-8) is a complex heterocyclic compound with the molecular formula C21H20N4O3S and a molecular weight of 408.47 g/mol . This chemical is designed as a sophisticated molecular scaffold for research and development, particularly in medicinal chemistry and drug discovery. The structure incorporates several privileged pharmacophores, including a 6-methoxy-1H-indole and a 1,3,4-oxadiazole ring linked via a piperidine carbonyl group, which is known to be a key feature in various biologically active agents . The 1,3,4-oxadiazole moiety is a versatile heterocycle of significant interest in material sciences and agrochemistry, and it is a well-established pharmacophore in medicinal chemistry with documented diverse pharmacological activities such as antibacterial, anticancer, antiviral, and anti-inflammatory properties in related compounds . The integration of the thiophene ring further enhances the potential for electronic applications and interaction with biological targets. This compound is intended for use as a key intermediate or building block in the synthesis of novel molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the development of potential therapeutic agents . It is offered with a guaranteed level of purity and quality, suitable for advanced research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-27-16-5-4-13-9-18(22-17(13)10-16)21(26)25-7-2-3-14(11-25)19-23-24-20(28-19)15-6-8-29-12-15/h4-6,8-10,12,14,22H,2-3,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUVJMAMEYNAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)C4=NN=C(O4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. A possible synthetic route might include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The various fragments can be coupled together using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized under suitable conditions.

    Reduction: The oxadiazole ring can be reduced to form different functional groups.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole ring might yield indole-2-carboxylic acid derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene and oxadiazole rings often exhibit antimicrobial properties. The incorporation of these moieties into the indole framework may enhance the compound's efficacy against various bacterial strains. Studies have shown that similar compounds demonstrate significant activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Indole derivatives are well-documented for their anticancer activities. The presence of the oxadiazole group in this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that related compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways .

Neuroprotective Effects

There is emerging evidence that indole derivatives can exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The unique combination of functional groups in this compound may facilitate interactions with neurotransmitter systems or provide antioxidant effects .

Anti-inflammatory Activity

Compounds with similar structural features have been reported to possess anti-inflammatory properties. This suggests that the compound may inhibit pro-inflammatory cytokines or enzymes, offering therapeutic potential for inflammatory diseases .

Case Studies and Experimental Findings

StudyFindings
Antimicrobial Activity A study evaluated various substituted thiophenes and their derivatives, finding that compounds with oxadiazole exhibited significant antibacterial activity against E. coli and S. aureus, suggesting similar potential for this compound .
Anticancer Activity Research on indole derivatives indicated that they could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells through caspase activation pathways .
Neuroprotective Effects Experimental models demonstrated that indole compounds could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of the compound would depend on its specific interactions with molecular targets. For example:

    Molecular Targets: Enzymes, receptors, or other proteins that interact with the indole or oxadiazole rings.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other biological processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations:

Substituent Effects: Thiophene vs. Piperidine Linker: Unlike methylene (6g) or acetyl (8a) linkers, the piperidine-carbonyl group in the target compound could improve solubility and reduce metabolic degradation .

Biological Activity Trends: Anticancer Potential: Bis-indolyl oxadiazoles (e.g., Compound 110) show nanomolar IC₅₀ values against breast cancer cells, suggesting that dual indole substituents enhance cytotoxicity. The target compound’s thiophene-piperidine motif may target different pathways or receptors . Enzyme Inhibition: S-alkylated oxadiazoles (e.g., 6g) exhibit potent α-glucosidase inhibition, but the target’s thiophene and piperidine groups might shift selectivity toward other enzymes like kinases or proteases .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons
Property Target Compound Compound 110 6g
Molecular Weight 422.52 ~450 (estimated) ~350 (estimated)
LogP (Predicted) ~3.5 ~4.2 ~3.8
Hydrogen Bond Acceptors 6 6 5
  • Lipophilicity : The target’s logP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. Thiophene’s electron-rich nature may reduce crystallinity compared to pyridine-containing analogs .
  • Bioavailability : The piperidine ring likely enhances aqueous solubility relative to purely aromatic analogs (e.g., 8a) .

Biological Activity

The compound 6-methoxy-2-{3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1H-indole is a complex heterocyclic molecule that incorporates a methoxy group, an oxadiazole ring, and a piperidine moiety. This structure has drawn attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N4O3S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure includes:

  • Methoxy group (-OCH₃)
  • Oxadiazole ring
  • Thiophene ring
  • Piperidine carbonyl

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties. Key findings include:

Antimicrobial Activity :
Research indicates that derivatives containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Potential :
Studies have demonstrated that oxadiazole derivatives can inhibit tumor cell proliferation. For example, compounds similar to the one have shown cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 2.5 to 4.88 μM . The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism.

Anti-inflammatory Effects :
Research has also highlighted the anti-inflammatory properties of oxadiazole derivatives. These compounds may inhibit inflammatory pathways and reduce cytokine production, making them potential candidates for treating inflammatory diseases .

Antimicrobial Studies

A study conducted by Dhumal et al. (2021) evaluated various oxadiazole derivatives for their antimicrobial activity. The results indicated that certain compounds exhibited potent activity against Mycobacterium bovis, suggesting a possible application in tuberculosis treatment .

CompoundActivityIC50 (μM)
8aAntitubercular12.5
8bAntitubercular15.0

Anticancer Studies

In another investigation focusing on anticancer activity, Fang et al. synthesized a series of oxadiazole derivatives and assessed their effects on cancer cell lines. The findings revealed that several compounds had significant inhibitory effects on tumor growth:

CompoundCell LineIC50 (μM)
15aMCF-72.5
15bMDA-MB-2312.27

These results indicate that modifications to the oxadiazole structure can enhance anticancer efficacy.

Anti-inflammatory Mechanisms

Research into the anti-inflammatory mechanisms of oxadiazoles has shown that these compounds can modulate the expression of inflammatory markers such as TNF-alpha and IL-6. This modulation suggests a pathway through which they may exert therapeutic effects in inflammatory diseases .

Case Studies

Several case studies have explored the synthesis and biological evaluation of related compounds:

  • Study on Thieno[2,3-d]pyrimidine Derivatives : This study synthesized various derivatives and assessed their cytotoxicity against triple-negative breast cancer cells . The results indicated that specific substitutions enhanced cytotoxicity significantly.
  • Oxadiazole Derivatives Against Cancer : A comprehensive evaluation of multiple oxadiazole derivatives revealed promising anticancer activities with some exhibiting IC50 values lower than standard chemotherapeutics .

Q & A

Q. What are the key synthetic strategies for preparing the target compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis involves multi-step protocols, including:
  • Oxadiazole Ring Formation : Cyclization of thioamide intermediates with hydrazine derivatives under reflux in acetic acid (typical yields: 60–83% ).
  • Piperidine-Indole Coupling : Amide bond formation via coupling reagents (e.g., EDC/HOBt) or nucleophilic acyl substitution, optimized at 0–5°C to minimize side reactions .
  • Critical Parameters : Prolonged reflux (>5 hours) may degrade acid-sensitive groups, while excess sodium acetate (2.0 equiv) enhances cyclization efficiency .
  • Example : Compound 12 in achieved 83% yield using anhydrous DMF and sodium hydride for deprotonation .

Q. How is structural characterization performed to confirm the compound’s identity?

  • Methodological Answer: A combination of spectroscopic and analytical techniques is used:
  • NMR : Distinct thiophene protons (δ 7.2–7.5 ppm) and oxadiazole-linked piperidine carbons (δ 45–55 ppm in 13C^{13}\text{C} NMR) .
  • IR : Stretching vibrations for carbonyl (1690–1720 cm1^{-1}) and C-N bonds (1240–1280 cm1^{-1}) .
  • X-ray Crystallography : Resolves piperidine chair conformation and oxadiazole-thiophene planarity (e.g., single-crystal analysis in ) .

Q. What preliminary biological assays are recommended to evaluate activity?

  • Methodological Answer: Initial screening includes:
  • Cytotoxicity (MTT Assay) : Test against cancer cell lines (e.g., IC50_{50} values for compounds in ranged from 0.5–5.0 µM) .
  • Tubulin Polymerization Inhibition : Measure IC50_{50} using purified tubulin (e.g., compound 8 in showed 1.2 µM activity) .
  • Solubility Testing : Use PBS (pH 7.4) with DMSO (<1% v/v) to avoid aggregation artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer: Systematic modifications and assays guide optimization:
  • Oxadiazole Substituents : Replacing thiophen-3-yl with furan (e.g., compound 6 in ) reduced cytotoxicity by 50%, suggesting electronic effects .
  • Piperidine Substitution : N-Methylation improved metabolic stability but lowered tubulin binding affinity .
  • Indole Methoxy Position : Moving the methoxy group from C6 to C5 () altered solubility and target selectivity .

Q. How can computational modeling predict binding modes and guide synthetic efforts?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations are used:
  • Tubulin Binding : Compound 8 () showed hydrogen bonding with β-tubulin’s Thr179 and hydrophobic interactions with Val318 .
  • ADMET Prediction : Tools like SwissADME assess logP (optimal 2–4) and CYP450 inhibition risks .

Q. How to resolve contradictions in biological data across studies?

  • Methodological Answer: Address variability via:
  • Assay Standardization : Use identical cell lines (e.g., MCF-7 vs. HeLa discrepancies in vs. 15) .
  • Solvent Controls : DMSO concentration >1% may artifactually inhibit tubulin .
  • Batch Analysis : Purity >98% (HPLC) reduces off-target effects; impurities in lowered IC50_{50} reproducibility .

Q. What strategies improve scalability without compromising yield?

  • Methodological Answer: Process optimization includes:
  • Oxadiazole Cyclization : Replace acetic acid with microwave-assisted synthesis (30 minutes vs. 5 hours) .
  • Catalytic Coupling : Use Pd/C for Suzuki-Miyaura cross-coupling (thiophene introduction, 75% yield) .

Q. How to assess stability under physiological conditions?

  • Methodological Answer: Conduct accelerated degradation studies:
  • pH Stability : Incubate in buffers (pH 2–9) for 24 hours; LC-MS monitors decomposition (e.g., oxadiazole ring hydrolysis at pH <3) .
  • Thermal Stability : Store at 40°C for 4 weeks; >95% purity retained if sealed under nitrogen .

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